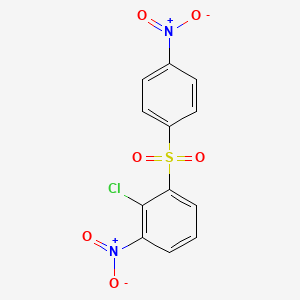![molecular formula C22H22ClN3O3 B14328299 1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine is a complex organic compound with a unique structure that combines elements of cyclopentane, dioxolane, and imidazopyridine
Preparation Methods
The synthesis of 1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the cyclopentane ring, followed by the introduction of the dioxolane moiety and the imidazopyridine core. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chloro group in the imidazopyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biological processes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxymethyl and imidazopyridine moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar compounds include other imidazopyridine derivatives and cyclopentane-dioxolane hybrids. Compared to these compounds, 1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine is unique due to its specific combination of functional groups and its potential for diverse applications. Similar compounds may include:
- 4-chloro-1H-imidazo[4,5-c]pyridine derivatives
- Cyclopentane-dioxolane hybrids with different substituents
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H22ClN3O3 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
1-[(3aR,6aS)-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-4-chloroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C22H22ClN3O3/c1-22(2)28-19-15(12-27-11-14-6-4-3-5-7-14)10-17(20(19)29-22)26-13-25-18-16(26)8-9-24-21(18)23/h3-10,13,17,19-20H,11-12H2,1-2H3/t17?,19-,20+/m1/s1 |
InChI Key |
IBOLFUWSXNKQMJ-GQXIWKRZSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)C(=CC2N3C=NC4=C3C=CN=C4Cl)COCC5=CC=CC=C5)C |
Canonical SMILES |
CC1(OC2C(C=C(C2O1)COCC3=CC=CC=C3)N4C=NC5=C4C=CN=C5Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


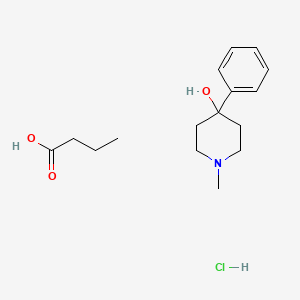
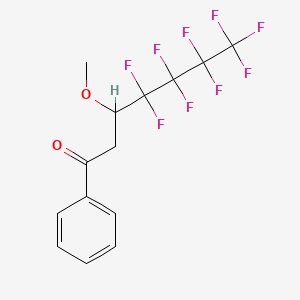
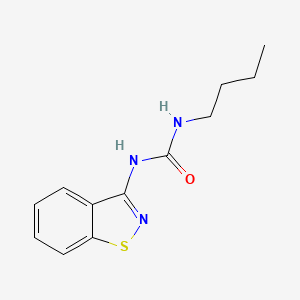
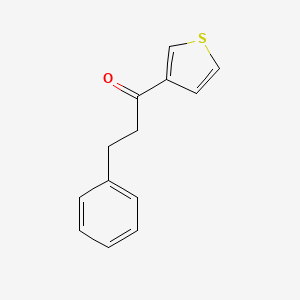

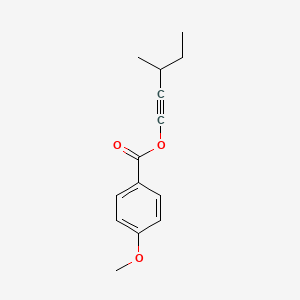

![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)

![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
